molecular formula C28H31N5O B3018276 1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 385395-36-8

1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B3018276
CAS No.: 385395-36-8
M. Wt: 453.59
InChI Key: CVZFMRWLESUKLG-UHFFFAOYSA-N
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Description

1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C28H31N5O and its molecular weight is 453.59. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of biological targets. For instance, compounds with a piperazine moiety have been reported to interact with various receptors . .

Mode of Action

The piperazine moiety could potentially form hydrogen bonds with its target, while the benzimidazole and pyridine rings could engage in π-π stacking interactions with aromatic residues in the target protein .

Biochemical Pathways

Without specific experimental data, it’s difficult to determine the exact biochemical pathways this compound affects. For instance, some piperazine derivatives have been reported to inhibit the activity of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair .

Properties

IUPAC Name

1-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O/c1-3-6-22-19-27(33-26-8-5-4-7-25(26)30-28(33)24(22)20-29)32-15-13-31(14-16-32)17-18-34-23-11-9-21(2)10-12-23/h4-5,7-12,19H,3,6,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZFMRWLESUKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCOC5=CC=C(C=C5)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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